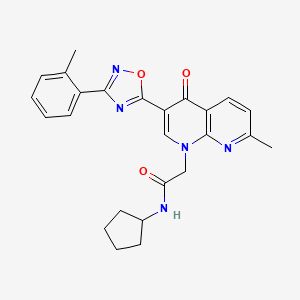

N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c1-15-7-3-6-10-18(15)23-28-25(33-29-23)20-13-30(14-21(31)27-17-8-4-5-9-17)24-19(22(20)32)12-11-16(2)26-24/h3,6-7,10-13,17H,4-5,8-9,14H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDYESKBVBZQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C4=NC(=NO4)C5=CC=CC=C5C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide involves multiple steps, beginning with the preparation of the core naphthyridin-4-one structure. Key steps often include the formation of oxadiazole through cyclization reactions and subsequent functionalization to introduce the cyclopentyl and acetamide groups. Typical reaction conditions might involve solvents like dichloromethane or acetonitrile, catalysts such as palladium or copper salts, and temperature controls to facilitate the various stages of synthesis.

Industrial Production Methods: : While the laboratory synthesis is elaborate and entails specific reagents and conditions, industrial production methods may streamline the process for scale-up, often leveraging batch or continuous flow techniques to enhance efficiency and yield. Optimization of reaction parameters, including temperature, pressure, and catalyst loadings, are crucial in an industrial setting to achieve desired purity and quantity.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : The compound is amenable to various chemical reactions such as:

Oxidation: : Can occur at the oxadiazole or naphthyridinone rings.

Reduction: : Particularly targeting the carbonyl functionalities in the molecule.

Substitution: : Both aromatic and aliphatic substituents can undergo substitution reactions.

Common Reagents and Conditions: : Reagents often employed include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions might involve halogens or other electrophiles under specific conditions like Friedel-Crafts or nucleophilic aromatic substitution.

Major Products: : The resultant products from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield various hydroxylated or further oxidized species, while substitution reactions can introduce new functional groups enhancing the compound’s diversity for further applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing naphthyridine and oxadiazole moieties. For instance, a series of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives were synthesized and evaluated for their ability to sensitize cancer cells to cisplatin treatment. These derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide may similarly enhance anticancer efficacy through similar mechanisms .

Antimicrobial Properties

Naphthyridine derivatives have demonstrated broad-spectrum antimicrobial activity. The incorporation of the oxadiazole ring has been shown to enhance lipophilicity and membrane permeability, facilitating better drug absorption and efficacy against bacterial strains . This suggests that this compound could be effective in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The anti-inflammatory properties of naphthyridine derivatives are well-documented. Compounds with similar structural features have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This positions this compound as a potential candidate for developing new anti-inflammatory drugs.

Neurological Applications

Emerging research indicates that naphthyridine derivatives may also possess neuroprotective effects. They have been implicated in the modulation of neurotransmitter systems and could potentially be used in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease . The specific mechanisms through which these compounds exert neuroprotective effects are still under investigation but represent a promising area for future research.

Case Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of naphthyridine derivatives and assessed their efficacy against various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells. The study concluded that modifications to the naphthyridine structure could enhance anticancer activity .

Case Study 2: Antimicrobial Activity

A research article focused on the synthesis of oxadiazole-containing compounds demonstrated their antimicrobial effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted how structural modifications influenced antibacterial potency and suggested that similar modifications could be applied to this compound for enhanced efficacy .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide hinges on its interaction with molecular targets such as enzymes or receptors, potentially modulating their activity. The specific pathways involved depend on its application, be it inhibiting a particular enzyme in a biochemical assay or binding to a receptor in medicinal chemistry to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide derivatives and heterocyclic systems reported in recent literature. Below is a detailed comparison based on structural features, synthesis, and spectroscopic properties:

Structural Analogues

Core Heterocycles :

- Target Compound : 1,8-naphthyridine fused with 1,2,4-oxadiazole.

- Analogues :

- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) : Contains a naphthalene core and 1,2,3-triazole ring ().

- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) : Similar triazole-acetamide structure with phenyl substitution ().

Substituent Effects :

- Target Compound : Cyclopentyl group on the acetamide nitrogen.

- Analogues :

- 6m : 4-Chlorophenyl substituent (electron-withdrawing).

- 6b : 2-Nitrophenyl group (strongly electron-withdrawing) ().

Spectroscopic Properties

*Predicted based on analogous carbonyl stretches ().

Functional Group Analysis

- Oxadiazole vs.

- Aromatic Systems : The 1,8-naphthyridine core (target) vs. naphthalene (analogues) alters electron distribution, affecting binding to hydrophobic pockets in enzymes or receptors .

Research Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest advantages:

- Enhanced Rigidity : The fused naphthyridine-oxadiazole system may improve target selectivity over flexible triazole-containing analogues.

- Tunable Lipophilicity : The cyclopentyl group offers a balance between permeability and solubility, unlike polar nitro or chloro substituents in analogues ().

Further studies should explore crystallographic validation (using SHELX/ORTEP) and biological screening to confirm these hypotheses.

Biological Activity

N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a unique structure that combines a naphthyridine core with an oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Anticancer Activity

-

Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:

- Human breast adenocarcinoma (MCF-7)

- Human melanoma (MEL-8)

- Human acute lymphoblastic leukemia (CEM-13)

- Human adult acute monocytic leukemia (U-937)

- Cytotoxicity : The compound demonstrated potent cytotoxicity with IC50 values in the micromolar range. For instance:

-

Mechanism of Action :

- Apoptosis Induction : Flow cytometry assays revealed that treatment with the compound led to increased apoptosis in cancer cells, evidenced by elevated caspase 3/7 activity.

- Cell Cycle Arrest : The compound was found to induce cell cycle arrest at the G1 phase in MCF-7 cells, disrupting normal cellular proliferation .

Structure-Activity Relationship (SAR)

The biological potency of this compound can be attributed to specific structural features:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the aromatic ring has been shown to enhance activity.

- Oxadiazole and Naphthyridine Linkage : This structural combination appears crucial for the observed anticancer effects and may facilitate interactions with biological targets such as enzymes involved in cell proliferation and survival .

Comparative Analysis

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N-cyclopentyl... | MCF-7 | 0.65 | Apoptosis induction |

| Doxorubicin | MCF-7 | 1.93 | DNA intercalation |

| Prodigiosin | MCF-7 | 1.93 | Apoptosis induction |

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

- Study on Oxadiazole Derivatives : A study published in MDPI demonstrated that oxadiazole derivatives exhibited higher cytotoxicity against various cancer cell lines compared to traditional treatments .

- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures could significantly reduce tumor growth in xenograft models, suggesting potential for clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.